molecular formula C17H19N3O2S B5853936 1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide

1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5853936
M. Wt: 329.4 g/mol
InChI Key: WRAYNNRJYLRXGT-UHFFFAOYSA-N
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Description

1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide typically involves the reaction of 4-methyl-2-phenylthiazole with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

1-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine-4-carboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-14(23-16(19-11)13-5-3-2-4-6-13)17(22)20-9-7-12(8-10-20)15(18)21/h2-6,12H,7-10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAYNNRJYLRXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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